molecular formula C₂₁H₁₈O₈ B029498 7-Deoxydoxorubicinone CAS No. 38554-25-5

7-Deoxydoxorubicinone

Katalognummer B029498
CAS-Nummer: 38554-25-5
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: QHGFPRZWWKUHKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 7-Deoxydoxorubicinone derivatives involves complex chemical processes. For instance, a new derivative, 7-deoxyidarubicinone, was synthesized through key steps including Friedel-Crafts acylation and functionalization of an A-ring side chain, starting from an intermediate in five steps (Rho et al., 2000). Another example is the synthesis of a C3-C14 domain of 7-deoxyokadaic acid, which involved acidic conditions leading to bis-conjugate addition forming a versatile intermediate en route to 7-deoxyokadaic acid and analogs (Trygstad et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the interactions and conformational dynamics of 7-Deoxydoxorubicinone. For example, the conformation of ring A of the aglycone of the sugar moieties and the preferred orientation around the glycosidic linkages were determined using nuclear magnetic resonance data and molecular mechanics calculations in the synthesis of a doxorubicin disaccharide analogue (Monteagudo et al., 1997).

Chemical Reactions and Properties

7-Deoxydoxorubicinone and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis processes often involve reactions such as Friedel-Crafts acylation, Diels-Alder cycloaddition, and functionalization of side chains, which are pivotal in constructing the complex anthracycline structure.

Physical Properties Analysis

The physical properties of 7-Deoxydoxorubicinone derivatives, such as solubility, melting point, and stability, are influenced by the absence of the hydroxyl group at the 7th position. These properties are crucial for their biological activity and pharmacokinetic profile.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 7-Deoxydoxorubicinone derivatives are defined by their molecular structure. The alterations in the anthracycline structure, such as deoxygenation at specific positions, lead to new families of compounds with unique chemical behaviors and potentially different biological activities (Cameron et al., 2000).

Wissenschaftliche Forschungsanwendungen

  • Modulation of Arachidonic Acid Metabolism

    Doxorubicin and its metabolite 7-deoxydoxorubicin aglycone have been found to inhibit CYP2J2-mediated arachidonic acid metabolism. This alteration in the ratio of cardioprotective EETs may aid in the design of alternative doxorubicin derivatives, potentially improving therapeutic outcomes (Arnold et al., 2017).

  • Impact on Cardiotoxicity and Antitumor Activity

    Studies have revealed that the metabolism of epidoxorubicin in animals shows differences in the formation of epidoxorubicinol and 7-deoxydoxorubicinol aglycone, which may impact anthracycline-induced changes in heart tissues and cardiotoxicity (Maessen et al., 2004).

  • Therapeutic Efficacy in Cancer Treatment

    Compound 7, which includes 7-deoxydoxorubicinone, shows promising therapeutic efficacy against large tumors, indicating potential for clinical development in cancer treatment (Rivkin et al., 2004).

  • Metabolism and Distribution Studies

    There are extensive studies on the metabolism and distribution of doxorubicin and its metabolites, including 7-deoxydoxorubicinone, in various biological systems. These studies provide valuable insights into the pharmacokinetics and potential toxicities associated with doxorubicin use (Choi et al., 2020).

  • Protective Effects Against Cardiotoxicity

    Research has identified compounds like 7-monohydroxyethylrutoside and naringenin-7-O-glucoside that have protective effects against doxorubicin-induced cardiotoxicity, without affecting the antitumor effect of doxorubicin. This finding is crucial in the context of reducing the side effects of chemotherapy (Bast et al., 2006).

  • Intracellular Distribution and Uptake Studies

    Studies on the intracellular uptake and distribution of doxorubicin and its derivatives provide insights into their modes of action and effects on cell survival, which is essential for understanding their therapeutic potential and side effects (Kerr et al., 1986).

Safety And Hazards

The safety and hazards associated with 7-Deoxydoxorubicinone are not well-documented in the literature .

Zukünftige Richtungen

The future directions for research on 7-Deoxydoxorubicinone are not well-documented in the literature .

Eigenschaften

IUPAC Name

(9R)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,22,24,26,28H,5-8H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGFPRZWWKUHKF-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CO)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(=O)CO)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Deoxydoxorubicinone

CAS RN

38554-25-5
Record name 7-Deoxyadriamycin aglycone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038554255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-DEOXYDOXORUBICINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB2YU5128G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Deoxydoxorubicinone
Reactant of Route 2
7-Deoxydoxorubicinone
Reactant of Route 3
7-Deoxydoxorubicinone
Reactant of Route 4
7-Deoxydoxorubicinone
Reactant of Route 5
Reactant of Route 5
7-Deoxydoxorubicinone
Reactant of Route 6
Reactant of Route 6
7-Deoxydoxorubicinone

Citations

For This Compound
129
Citations
WG Choi, DK Kim, Y Shin, R Park, YY Cho, JY Lee… - Molecules, 2020 - mdpi.com
… , doxorubicinolone, and 7-deoxydoxorubicinone in mouse … , doxorubicinolone, and 7-deoxydoxorubicinone. The standard … , doxorubicinolone, and 7-deoxydoxorubicinone in mouse …
Number of citations: 10 www.mdpi.com
A Andersen, H Holte, L Slørdal - Cancer chemotherapy and pharmacology, 1999 - Springer
… on the basis of 7-deoxydoxorubicinone biotransformation (Fig… of biotransformation to 7-deoxydoxorubicinone, whereas the … on variability in 7-deoxydoxorubicinone formation in humans …
Number of citations: 43 link.springer.com
IF Uchegbu, JA Double, JA Turton, AT Florence - Pharmaceutical research, 1995 - Springer
… Doxorubicin metabolites, namely doxorubicinol and the aglycones doxorubicinone, doxorubicinolone and 7-deoxydoxorubicinone, were found associated with the niosomes in the …
Number of citations: 140 link.springer.com
IK Barker, SM Crawford, AF Fell - Journal of Chromatography B: Biomedical …, 1996 - Elsevier
… For example, the glucuronides are considerably more polar than 7deoxydoxorubicinone, the least polar of the major metabolites of epirubicin and doxorubicin. HPLC is the analytical …
Number of citations: 29 www.sciencedirect.com
M Joerger, ADR Huitema, PL Meenhorst… - Cancer chemotherapy …, 2005 - Springer
… The results confirm that the aglycones doxorubicinone, 7-deoxydoxorubicinone, and doxorubicinolone can be reliably detected in the studied patient group and implemented into a …
Number of citations: 59 link.springer.com
WH Gotlieb, I Bruchim, G Ben-Baruch… - European Journal of …, 2007 - Elsevier
… 7-deoxyDoxorubicinone remained undetectable both in serum or ascites. The other doxorubicin metabolites, on the other hand, were detectable in the ascites even 168 h after infusion …
Number of citations: 18 www.sciencedirect.com
J Van Asperen, O Van Tellingen, F Tijssen… - British journal of …, 1999 - nature.com
… The metabolites doxorubicinol, 7-deoxydoxorubicinolone and 7deoxydoxorubicinone were kindly provided by PharmaciaFarmitalia-Carlo Erba. Bovine serum albumin (BSA) was …
Number of citations: 172 www.nature.com
JB Katzenmeyer, CV Eddy, EA Arriaga - Analytical chemistry, 2010 - ACS Publications
… Using this HPLC-LIF-MS methodology, the disapperance of doxorubicin and the appearance of 7-deoxydoxorubicinone and 7-deoxydoxorubicinolone were monitored over the course …
Number of citations: 23 pubs.acs.org
J van Asperen, O van Tellingen, JH Beijnen - Journal of Chromatography B …, 1998 - Elsevier
… sensitive and selective reversed-phase high-performance liquid chromatographic method for the quantification of doxorubicin and its metabolites doxorubicinol, 7-deoxydoxorubicinone …
Number of citations: 98 www.sciencedirect.com
JH Beijnen, PL Meenhorst, R Van Gijn… - … of pharmaceutical and …, 1991 - Elsevier
… (HPLC) assay has been developed for the determination of the anticancer drug doxorubicin and the metabolites doxorubicinol, doxorubicinone, 7-deoxydoxorubicinone, doxorubi…
Number of citations: 46 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.